6,6-Difluoro-1,4-diazepane dihydrobromide
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Overview
Description
6,6-Difluoro-1,4-diazepane dihydrobromide: is a chemical compound with the molecular formula C5H11BrF2N2 . It is a derivative of diazepane, a seven-membered heterocyclic compound containing two nitrogen atoms. The presence of fluorine atoms in the structure imparts unique chemical properties to this compound, making it of interest in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,6-Difluoro-1,4-diazepane dihydrobromide typically involves the fluorination of 1,4-diazepane. One common method includes the reaction of 1,4-diazepane with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reagent flow rates .
Chemical Reactions Analysis
Types of Reactions: 6,6-Difluoro-1,4-diazepane dihydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides.
Reduction Reactions: Reduction can lead to the formation of partially or fully reduced derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like or are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield halogenated derivatives, while oxidation reactions can produce oxides .
Scientific Research Applications
6,6-Difluoro-1,4-diazepane dihydrobromide has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6,6-Difluoro-1,4-diazepane dihydrobromide involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds with biological molecules, influencing their structure and function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1,4-Diazepane: The parent compound without fluorine atoms.
6-Fluoro-1,4-diazepane: A mono-fluorinated derivative.
6,6-Dichloro-1,4-diazepane: A chlorinated analogue.
Uniqueness: 6,6-Difluoro-1,4-diazepane dihydrobromide is unique due to the presence of two fluorine atoms, which significantly alter its chemical properties compared to its analogues. The fluorine atoms enhance the compound’s stability and reactivity, making it valuable for specific applications .
Properties
IUPAC Name |
6,6-difluoro-1,4-diazepane;dihydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10F2N2.2BrH/c6-5(7)3-8-1-2-9-4-5;;/h8-9H,1-4H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYDVDHYLPRRPFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(CN1)(F)F.Br.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12Br2F2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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